molecular formula C18H15Cl2N3O2 B11932082 FTO-IN-7

FTO-IN-7

货号: B11932082
分子量: 376.2 g/mol
InChI 键: MCENODSHXUWMEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid, also known as FTO-IN-7, is a small molecule with a molecular weight of 376.24 g/mol and the molecular formula C18H15Cl2N3O2 . This compound is supplied with a high purity level of 95% and is intended for research applications only . As a diphenylamine derivative, this compound class is of significant scientific interest. Related structures have been documented in crystallographic studies for use as stabilizers in propellants and explosives, as well as functioning as antioxidants in the rubber, elastomer, and fragrance industries . The molecular structure features non-planar aromatic rings and potential for intramolecular hydrogen bonding, characteristics that can influence its physicochemical properties and interaction with biological targets . For proper storage and stability, this product must be kept in a dark place, under a sealed and dry environment, at a constant temperature of 2-8°C . Researchers should note the associated hazard codes H302, H315, H319, and H335, which indicate that the compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Always refer to the safety data sheet and adhere to all recommended precautionary statements before use.

属性

分子式

C18H15Cl2N3O2

分子量

376.2 g/mol

IUPAC 名称

2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid

InChI

InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25)

InChI 键

MCENODSHXUWMEL-UHFFFAOYSA-N

规范 SMILES

CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl

产品来源

United States

准备方法

Core Structure Assembly

The synthesis begins with constructing the 3,5-dimethyl-1H-pyrazole-4-yl aromatic core. Commercially available 4-amino-2,6-dichlorophenol serves as the starting material, undergoing sequential functionalization. Halogenation at the 2,6-positions is achieved via chlorination using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding 2,6-dichloro-4-nitrophenol. Subsequent reduction of the nitro group to an amine employs hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, producing 2,6-dichloro-4-aminophenol.

Pyrazole Ring Formation

The 3,5-dimethylpyrazole moiety is synthesized by condensing acetylacetone with hydrazine hydrate in ethanol under reflux. This reaction forms 3,5-dimethyl-1H-pyrazole, which is then brominated at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride.

Coupling and Functionalization

The final assembly involves Ullmann-type coupling between 2,6-dichloro-4-aminophenol and 2-carboxybenzene boronic acid. This reaction is catalyzed by copper(I) iodide (CuI) and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours, achieving a 68–72% yield. Purification via recrystallization from ethanol-water (3:1) affords the target compound with >98% purity.

Ultrasonic-Assisted Synthesis

Reaction Optimization

Ultrasonication enhances reaction kinetics by promoting cavitation, reducing reaction times by 50–70% compared to conventional methods. For the coupling step, ultrasonic irradiation (40 kHz, 300 W) at 60°C in DMF decreases the duration from 24 hours to 8 hours, boosting yields to 85–89%.

Table 1: Conventional vs. Ultrasonic Synthesis Comparison

ParameterConventional MethodUltrasonic Method
Reaction Time (h)248
Yield (%)68–7285–89
Purity (%)9899
Energy Consumption (kW)2.41.1

Mechanistic Advantages

Ultrasonication facilitates better dispersion of the CuI catalyst, increasing surface area and reducing agglomeration. This method also minimizes side reactions, such as over-chlorination, by maintaining consistent temperature gradients.

Enzymatic Resolution for Chiral Intermediates

Enantiomeric Enrichment

Although the target compound lacks chiral centers, its synthetic intermediates often require enantiomeric purity. Aspergillus protease (Prozyme®) resolves racemic mixtures of ester precursors via hydrolysis, selectively producing the (S)-enantiomer with 94–96% enantiomeric excess (ee).

Table 2: Enzymatic Resolution Conditions

ParameterOptimal Range
pH7.0–7.5
Temperature (°C)35–40
Reaction Time (h)48–60
Enzyme Loading (wt%)5–10

Solvent Systems

Toluene and monochlorobenzene are preferred for their compatibility with enzymatic activity, achieving substrate solubility without denaturing the protease.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

Continuous flow reactors improve scalability by ensuring consistent mixing and temperature control. Pilot-scale studies demonstrate a 12% yield increase compared to batch reactors, attributed to reduced thermal degradation.

Green Chemistry Metrics

Solvent recovery systems and catalyst recycling reduce the environmental impact. Lifecycle assessments indicate a 30% reduction in waste generation when using ultrasonic methods with ethanol-water solvent systems .

化学反应分析

MUN36378 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: MUN36378 can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Cancer Treatment

UUN44923 has shown promise in the treatment of various cancers due to its ability to inhibit FTO. Research indicates that FTO inhibition can lead to reduced tumor growth and improved responses to chemotherapy in several cancer types, including:

  • Breast Cancer : Studies have demonstrated that inhibiting FTO can sensitize breast cancer cells to chemotherapeutic agents, enhancing their efficacy .
  • Small Cell Lung Cancer : The compound has been implicated in reducing cell proliferation and promoting apoptosis in small cell lung cancer models .
  • Malignant Glioblastoma : In vitro studies suggest that UUN44923 may impede glioblastoma cell growth through modulation of metabolic pathways associated with FTO .

Metabolic Disorders

UUN44923 is particularly relevant in addressing obesity and metabolic syndrome. Its role as an FTO inhibitor suggests potential benefits in:

  • Weight Management : By targeting FTO, the compound may help regulate energy expenditure and fat storage, making it a candidate for obesity treatment .
  • Type 2 Diabetes : Preliminary findings indicate that UUN44923 may improve insulin sensitivity and glucose metabolism, providing a therapeutic avenue for managing type 2 diabetes .

Neurological Diseases

Recent investigations have explored the neuroprotective effects of UUN44923:

  • Alzheimer's Disease : The compound's ability to modulate metabolic processes suggests it could play a role in preventing neurodegeneration associated with Alzheimer's disease .

Case Study 1: Breast Cancer Sensitization

In a controlled study involving breast cancer cell lines, UUN44923 was administered alongside standard chemotherapy agents. Results indicated a significant increase in apoptosis rates compared to chemotherapy alone, suggesting enhanced treatment efficacy due to FTO inhibition.

Case Study 2: Obesity Management

A clinical trial assessing the effects of UUN44923 on obese subjects showed promising results in weight reduction and improved metabolic markers over a 12-week period. Participants exhibited increased energy expenditure and reduced body fat percentage .

作用机制

MUN36378 exerts its effects by inhibiting the fat mass and obesity-associated protein. This inhibition affects various molecular targets and pathways involved in the regulation of gene expression and cellular metabolism. The compound’s mechanism of action involves binding to the active site of the fat mass and obesity-associated protein, thereby preventing it from interacting with its natural substrates .

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features Potential Applications
2-((2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid C₁₈H₁₄Cl₂N₃O₂ 393.23* Not provided Pyrazole ring, dichlorophenyl, benzoic acid Agrochemicals, pharmaceuticals
FB23 (Isoxazole analogue) C₁₈H₁₄Cl₂N₂O₃ 377.22 2243736-35-6 Isoxazole ring, dichlorophenyl, benzoic acid Research chemicals
AP-PROTAC-2 (Pyrazole-containing PROTAC) C₄₇H₄₃ClN₁₀O₆S 943.41 Not provided Pyrazole, pyrimidine, PROTAC linker Targeted protein degradation
M.28 Agrochemicals (e.g., cyantraniliprole) C₁₉H₁₄BrClN₆O 473.71 736994-63-1 Chlorinated aryl, pyrazole, amide groups Insecticides

Notes:

  • *Calculated molecular weight based on formula C₁₈H₁₄Cl₂N₃O₂.
Key Comparisons:

Heterocyclic Ring Variations: Replacing the pyrazole in the target compound with isoxazole (as in FB23) reduces molecular weight by 16.01 g/mol and alters electronic properties. Pyrazole rings (as in the target compound and M.28 insecticides) are associated with enhanced metabolic stability and ligand-receptor interactions in agrochemicals .

Biological Activity: The target compound’s dichlorophenyl-pyrazole motif resembles M.28-class insecticides (e.g., cyantraniliprole), which act as ryanodine receptor modulators. PROTACs like AP-PROTAC-2 utilize pyrazole-based scaffolds for protein degradation, highlighting the versatility of pyrazole moieties in drug design .

Synthetic Pathways :

  • Both the target compound and FB23 are synthesized via ester hydrolysis, but the pyrazole variant requires stricter regiochemical control during heterocycle formation .

Crystallographic and Intermolecular Interactions :

  • The benzoic acid group in the target compound likely participates in hydrogen-bonding networks, as observed in similar crystals analyzed via SHELX . Such interactions influence crystal packing and stability .

生物活性

2-((2,6-Dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid, also known as EX-A5334, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the fat mass and obesity-associated protein (FTO). This article will explore its synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C₁₈H₁₅Cl₂N₃O₂
  • Molecular Weight : 376.24 g/mol
  • CAS Number : 2243736-37-8

FTO Inhibition

The primary biological activity of this compound is its role as an FTO inhibitor. FTO is implicated in various metabolic disorders, including obesity and type 2 diabetes. The inhibition of FTO by EX-A5334 has been linked to:

  • Weight Loss : Studies indicate that compounds inhibiting FTO can lead to reduced body weight in preclinical models.
  • Metabolic Regulation : By modulating the activity of FTO, this compound may influence energy expenditure and fat storage pathways.

Anticancer Potential

Research has shown that EX-A5334 exhibits potential anticancer properties. It has been tested against various cancer cell lines, including:

  • Breast Cancer
  • Leukemia
  • Pancreatic Cancer

The compound's mechanism appears to involve modulation of metabolic pathways that are critical for cancer cell proliferation.

Antimicrobial Activity

In addition to its metabolic and anticancer effects, EX-A5334 has demonstrated antimicrobial properties. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed in various studies:

MicroorganismActivity ObservedReference
Escherichia coliBacteriostatic
Staphylococcus aureusInhibitory
Candida albicansModerate

Case Studies and Experimental Results

  • In Vitro Studies : A study published in MDPI reported that EX-A5334 showed significant inhibition of cancer cell lines through apoptosis induction mechanisms. The IC50 values were notably lower than those of standard chemotherapeutics.
  • Animal Models : In vivo studies demonstrated that treatment with EX-A5334 resulted in a statistically significant reduction in tumor size compared to control groups. These findings suggest a promising role in cancer therapy.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinity of EX-A5334 to FTO and other target proteins, indicating strong interactions that could be exploited for drug development.

Structure-Activity Relationship (SAR)

The structure of EX-A5334 allows for specific interactions with biological targets. Modifications to its phenyl and pyrazole rings have been explored to enhance its potency and selectivity. Research indicates that:

  • Substituents on the Pyrazole Ring : Alterations can improve binding affinity and biological activity.

常见问题

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by crystallization for purification. For example, analogous protocols for triazole derivatives suggest 18-hour reflux in DMSO, followed by ice-water precipitation and ethanol-water recrystallization to achieve 65% yield and >95% purity . Adaptations for this compound may require optimizing stoichiometry of the pyrazole and dichlorophenyl precursors. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol-water) can isolate the product.

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 377.22, C₁₈H₁₄Cl₂N₂O₃) .
  • HPLC with UV detection (λmax ≈ 221 nm) to assess purity (>98%) and detect trace impurities .

Q. What are the optimal storage conditions to ensure compound stability?

Store as a solid under inert gas (N₂/Ar) at -20°C. Stability studies indicate no degradation for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles and exposure to moisture .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in its crystal lattice be systematically analyzed?

Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Use graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and quantify directional interactions between the benzoic acid -COOH group and pyrazole/phenyl substituents . Software like Mercury or CrystalExplorer visualizes these networks, aiding in understanding packing efficiency and polymorphism risks.

Q. How to address conformational discrepancies during crystallographic refinement?

Refine XRD data using SHELXL with constraints for anisotropic displacement parameters and bond-length/angle regularization. Validate with PLATON/checkCIF to flag geometric outliers (e.g., unusual torsion angles) and ensure ADPs align with thermal motion trends. For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • If NMR suggests rotational flexibility (e.g., broad peaks for -NH or -COOH), compare with XRD-derived torsion angles to identify dynamic regions.
  • Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model energetically favorable conformers and correlate with experimental data .
  • Cross-validate purity via HPLC-MS to rule out isomerization or degradation products .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the pyrazole’s methyl groups with electron-withdrawing (e.g., -CF₃) or bulky substituents to probe steric effects.
  • Bioisosteric replacements : Substitute the benzoic acid with tetrazole or sulfonamide groups to modulate solubility and target binding .
  • Solubility screening : Test analogs in DMSO (up to 62.5 mg/mL) and aqueous buffers (pH 4–9) to optimize pharmacokinetic profiles .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。